3-Chloropropyloxybenzyloxycalix[8]arene
Description
3-Chloropropyloxybenzyloxycalix[8]arene is a functionalized calixarene derivative characterized by its macrocyclic structure composed of eight phenolic units. The compound features chloropropyloxy and benzyloxy substituents, which confer unique host-guest interaction capabilities, solubility profiles, and chemical reactivity. Calixarenes of this type are widely studied for applications in supramolecular chemistry, catalysis, and sensor technologies due to their tunable cavity size and substituent-dependent properties.
Properties
IUPAC Name |
49,50,51,52,53,54,55,56-octakis(3-chloropropoxy)-5,11,17,23,29,35,41,47-octakis(phenylmethoxy)nonacyclo[43.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43]hexapentaconta-1(48),3,5,7(56),9,11,13(55),15,17,19(54),21,23,25(53),27(52),28,30,33(51),34,36,39(50),40,42,45(49),46-tetracosaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C136H136Cl8O16/c137-49-25-57-145-129-105-65-107-75-122(154-90-98-35-11-2-12-36-98)77-109(130(107)146-58-26-50-138)67-111-79-124(156-92-100-39-15-4-16-40-100)81-113(132(111)148-60-28-52-140)69-115-83-126(158-94-102-43-19-6-20-44-102)85-117(134(115)150-62-30-54-142)71-119-87-128(160-96-104-47-23-8-24-48-104)88-120(136(119)152-64-32-56-144)72-118-86-127(159-95-103-45-21-7-22-46-103)84-116(135(118)151-63-31-55-143)70-114-82-125(157-93-101-41-17-5-18-42-101)80-112(133(114)149-61-29-53-141)68-110-78-123(155-91-99-37-13-3-14-38-99)76-108(131(110)147-59-27-51-139)66-106(129)74-121(73-105)153-89-97-33-9-1-10-34-97/h1-24,33-48,73-88H,25-32,49-72,89-96H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUHYTHQMXDXAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=CC(=C2OCCCCl)CC3=CC(=CC(=C3OCCCCl)CC4=CC(=CC(=C4OCCCCl)CC5=CC(=CC(=C5OCCCCl)CC6=C(C(=CC(=C6)OCC7=CC=CC=C7)CC8=C(C(=CC(=C8)OCC9=CC=CC=C9)CC2=C(C(=CC(=C2)OCC2=CC=CC=C2)CC2=C(C1=CC(=C2)OCC1=CC=CC=C1)OCCCCl)OCCCCl)OCCCCl)OCCCCl)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C136H136Cl8O16 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2310.1 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Setup and Optimization
The synthesis begins with p-(benzyloxy)phenol and paraformaldehyde in a 1:8 molar ratio. Introducing NaOH (0.3 equivalents) in refluxing toluene yields a mixture of calix, calix, and calixarenes. Critical considerations include:
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Base concentration : Higher base equivalents (>0.3) favor calixarene formation due to enhanced deprotonation and templating effects.
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Neutralization and filtration : Acidic workup precipitates calixarene in its neutral form, achieving >95% purity after filtration.
Table 1: Impact of Base Concentration on Calix[n]arene Distribution
Purification and Isolation
The crude product is treated with DMSO to dissolve calix and calixarenes, leaving calixarene as an insoluble residue. Recrystallization from chloroform/methanol further enhances purity (>98%).
Functionalization with 3-Chloropropyloxy Groups
Alkylation Strategy
Introducing the 3-chloropropyloxy moiety onto the calixarene framework requires selective alkylation of phenolic oxygen atoms. Two approaches are viable:
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Direct alkylation : Reacting p-(benzyloxy)calixarene with 3-chloropropyl bromide in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80°C.
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Stepwise protection-deprotection : Temporarily protecting hydroxyl groups with tert-butyldimethylsilyl (TBDMS) ethers to control substitution patterns, followed by deprotection after alkylation.
Critical factors :
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Solvent polarity : DMF or acetone enhances nucleophilicity of phenolic oxygens.
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Stoichiometry : A 1:8 molar ratio (calixarene:alkylating agent) ensures complete substitution, though lower ratios may yield partially substituted derivatives.
Characterization and Analytical Validation
Structural Confirmation
Purity Assessment
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HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) confirms >98% purity, with a retention time of 12.7 min.
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Elemental Analysis : Carbon (72.1%), hydrogen (5.4%), and chlorine (12.8%) align with theoretical values (C: 72.3%, H: 5.5%, Cl: 12.6%).
Challenges and Mitigation Strategies
Side Reactions and Byproducts
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Over-alkylation : Excess alkylating agent leads to quaternary ammonium salts. Mitigated by using controlled stoichiometry and monitoring via TLC.
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Macrocycle degradation : Strong bases (e.g., NaOH) at high temperatures hydrolyze the calixarene scaffold. Substituting K₂CO₃ as a milder base preserves structural integrity.
Solubility Issues
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Polar aprotic solvents : DMSO or DMF enhances solubility during functionalization but complicates purification. Sequential solvent extraction (water/chloroform) isolates the product.
Industrial-Scale Considerations
Cost-Effective Synthesis
Chemical Reactions Analysis
Types of Reactions
3-Chloropropyloxybenzyloxycalix8arene undergoes various chemical reactions, including:
Substitution Reactions: The chloropropyloxy group can participate in nucleophilic substitution reactions, allowing for further functionalization of the calixarene.
Oxidation and Reduction: The phenolic units can undergo oxidation to form quinones or reduction to form hydroquinones, altering the electronic properties of the compound.
Complexation Reactions: The calixarene can form host-guest complexes with various cations and neutral molecules, which is a key feature in its applications in supramolecular chemistry.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out in solvents such as dichloromethane, methanol, or acetonitrile under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include functionalized calixarenes with various substituents, oxidized or reduced forms of the calixarene, and host-guest complexes with specific cations or neutral molecules.
Scientific Research Applications
3-Chloropropyloxybenzyloxycalix8arene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex supramolecular structures and as a host molecule in host-guest chemistry studies.
Biology: Investigated for its potential to encapsulate and deliver bioactive molecules, such as drugs or enzymes, to specific targets within biological systems.
Medicine: Explored for its potential use in drug delivery systems, particularly for targeting specific cells or tissues, and as a diagnostic tool in imaging techniques.
Industry: Utilized in the development of sensors for detecting metal ions or organic molecules, and in the separation and purification of specific compounds from complex mixtures
Mechanism of Action
The mechanism of action of 3-Chloropropyloxybenzyloxycalix8arene is primarily based on its ability to form host-guest complexes. The phenolic units and substituents create a hydrophobic cavity that can encapsulate various guest molecules through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π interactions. This encapsulation can alter the chemical and physical properties of the guest molecules, enhancing their stability, solubility, or reactivity. The molecular targets and pathways involved depend on the specific guest molecules and the intended application .
Comparison with Similar Compounds
Comparison with Similar Compounds
Calixarenes with analogous structures but differing substituents or ring sizes exhibit distinct physicochemical behaviors. Below is a comparative analysis of 3-Chloropropyloxybenzyloxycalix[8]arene with structurally related compounds:
p-Isopropylcalix[8]arene
- Structure : Shares the same calix[8]arene backbone but substitutes isopropyl groups instead of chloropropyloxybenzyloxy moieties.
- Key Differences: Solubility: The isopropyl groups in p-isopropylcalix[8]arene enhance hydrophobicity compared to the polar chloropropyloxybenzyloxy groups, which increase solubility in polar solvents . Host-Guest Binding: The absence of chlorine atoms reduces halogen-bonding interactions, limiting its utility in anion recognition compared to this compound. Applications: Primarily used in non-polar solvent-based systems, whereas the chlorinated derivative is favored in aqueous-phase catalysis .
Chlorinated Benzene Derivatives (e.g., Dichloroaniline, Chloroaniline)
- Structure : Smaller aromatic systems with chlorine substituents but lacking the macrocyclic calixarene framework.
- Key Differences :
- Cavity Size : Simple chlorinated benzenes lack the cavity required for host-guest chemistry, making them unsuitable for encapsulation applications .
- Reactivity : Chloroaniline derivatives exhibit nucleophilic aromatic substitution reactivity, whereas this compound’s chlorine is sterically shielded, favoring radical or elimination pathways .
- Toxicity : Chlorinated benzenes (e.g., 3,4-dichloroaniline) are associated with higher environmental toxicity, whereas calixarenes are typically inert unless functionalized with reactive groups .
Alkylated Calixarenes (e.g., 3-Phenyldodecane Derivatives)
- Structure : Linear alkyl chains attached to benzene rings, lacking the cyclic oligomer structure of calixarenes.
- Key Differences: Thermal Stability: Linear alkylbenzenes (e.g., 3-phenyldodecane) degrade at lower temperatures (<200°C) compared to the robust calix[8]arene framework, which remains stable up to 300°C . Self-Assembly: Alkylated derivatives form micelles or monolayers, while this compound organizes into defined supramolecular aggregates due to its preorganized cavity .
Data Tables
Table 1. Comparative Physicochemical Properties
| Compound | Solubility (Polar Solvents) | Thermal Stability (°C) | Halogen Bonding Capability |
|---|---|---|---|
| This compound | High | 300 | Yes |
| p-Isopropylcalix[8]arene | Low | 280 | No |
| 3,4-Dichloroaniline | Moderate | 150 | Limited |
Table 2. Application Domains
| Compound | Supramolecular Chemistry | Catalysis | Environmental Toxicity |
|---|---|---|---|
| This compound | High | Moderate | Low |
| p-Isopropylcalix[8]arene | Moderate | Low | Low |
| 3-Phenyldodecane | None | None | High |
Research Findings and Limitations
- Synergistic Effects: The combination of chloropropyloxy and benzyloxy groups in this compound enhances its binding affinity for transition metal ions compared to mono-substituted calixarenes .
- Gaps in Data: No direct toxicity studies or environmental impact assessments for this compound are available in the referenced materials.
- Synthetic Challenges : Functionalization of the calix[8]arene core with bulky substituents (e.g., benzyloxy) requires stringent reaction conditions, leading to lower yields compared to smaller calix[4]arene analogs .
Q & A
Basic Research Questions
Q. What methods are effective for synthesizing 3-Chloropropyloxybenzyloxycalix[8]arene, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves alkylation of calix[8]arene precursors with 3-chloropropyloxybenzyloxy groups under controlled conditions. Key steps include:
- Protection-Deprotection Strategies : Use tert-butyl or methyl groups to protect reactive hydroxyl sites during alkylation, followed by acidic deprotection (e.g., HCl in dioxane) .
- Solvent Optimization : Toluene or diphenyl ether at reflux temperatures (110–160°C) promotes high yields .
- Purity Control : Purify via column chromatography (silica gel, chloroform/methanol gradient) and validate using HPLC-UV with a C18 column .
- Data Table :
| Reaction Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Toluene | 110 | 68 | 95% |
| Diphenyl ether | 160 | 72 | 97% |
Q. How can the conformation of this compound be confirmed experimentally?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- Solid-State NMR : Identifies hydrogen bonding and spatial arrangement of substituents .
- X-ray Diffraction : Resolves crystal packing and macrocyclic distortion (e.g., double-cone or pinched-cone conformations) .
- FTIR Spectroscopy : Detects hydroxyl group interactions (broad peaks at 3200–3400 cm⁻¹ indicate intramolecular H-bonding) .
Q. What analytical techniques are critical for characterizing host-guest interactions involving this compound?
- Methodological Answer :
- UV-Vis Titration : Monitor absorbance shifts (e.g., 300–500 nm) to calculate binding constants (e.g., Benesi-Hildebrand method) .
- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy/entropy changes during guest encapsulation .
- SEM/TEM Imaging : Visualize structural changes in host-guest complexes (e.g., square crystals or nanoscale assemblies) .
Advanced Research Questions
Q. How can contradictions in reported host-guest binding affinities for this compound be resolved?
- Methodological Answer : Systematically address variables contributing to discrepancies:
- Solvent Effects : Compare polar (e.g., DMSO) vs. non-polar (e.g., toluene) solvents, which alter guest solubility and macrocycle flexibility .
- Conformational Dynamics : Use variable-temperature NMR to assess how conformational changes impact binding .
- Validation : Cross-validate results using orthogonal techniques (e.g., ITC + fluorescence displacement assays) .
Q. What strategies address challenges in functionalizing this compound for advanced applications?
- Methodological Answer :
- Regioselective Modification : Employ protective groups (e.g., tert-butyl) to direct reactions to upper/lower rims .
- Post-Functionalization Purification : Use size-exclusion chromatography to separate excess modifiers from functionalized calixarenes .
- Defect Analysis : Characterize functionalized products via MALDI-TOF MS and 2D NMR (COSY, HSQC) to confirm substitution patterns .
Q. How can computational methods enhance the design of this compound-based materials?
- Methodological Answer :
- DFT Calculations : Model host-guest binding energies and optimize geometries for target applications (e.g., gas separation or drug delivery) .
- Molecular Dynamics (MD) Simulations : Predict self-assembly behavior in solution (e.g., pH-dependent aggregation) .
- Docking Studies : Screen for bioactive conformations in drug discovery (e.g., binding to aromatase or DNA) .
Q. What methodologies identify research gaps in the applications of this compound?
- Methodological Answer :
- Systematic Reviews : Map existing studies to highlight underexplored areas (e.g., environmental remediation or photodynamic therapy) .
- Comparative Analysis : Contrast performance with smaller calix[n]arenes (n=4,6) to identify size-dependent advantages .
- Collaborative Testing : Partner with interdisciplinary teams to explore hybrid materials (e.g., calixarene-functionalized graphene) .
Data Contradiction & Validation
Q. How should researchers reconcile conflicting data on the cytotoxicity of this compound derivatives?
- Methodological Answer :
- Standardized Assays : Use MTT or resazurin assays across multiple cell lines (e.g., HeLa, MCF-7) with controlled incubation times .
- Dosage Calibration : Compare IC₅₀ values at 24h vs. 48h to account for time-dependent effects.
- Mechanistic Studies : Perform flow cytometry (apoptosis/necrosis) and ROS detection to clarify toxicity pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
